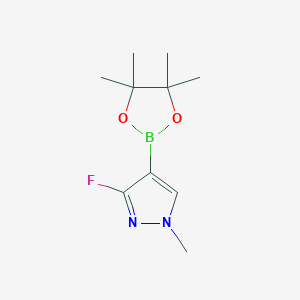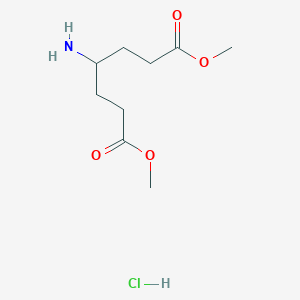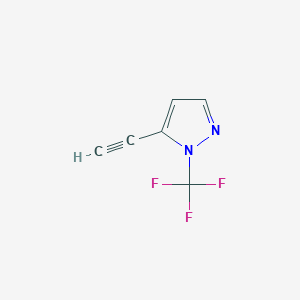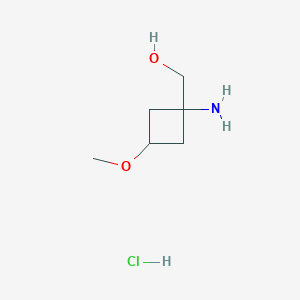![molecular formula C13H22INO3 B6603658 tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate CAS No. 2701680-05-7](/img/structure/B6603658.png)
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate, commonly referred to as iodomethyl-TBOC, is an organometallic compound that is used as a reagent in a variety of scientific research applications. It is a versatile compound that has a wide range of uses, from synthesizing organic compounds to studying the biochemical and physiological effects of drugs.
Mecanismo De Acción
Iodomethyl-TBOC is a versatile reagent that can be used in a variety of reactions, including the synthesis of organic compounds and the study of the biochemical and physiological effects of drugs. It acts as a catalyst in the reactions it is used in, speeding up the rate of the reaction and increasing the yield of the desired product.
Biochemical and Physiological Effects
Iodomethyl-TBOC has been studied for its biochemical and physiological effects in a variety of scientific research applications. It has been found to have a variety of effects, including the inhibition of enzymes and the modulation of gene expression. It has also been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iodomethyl-TBOC is a versatile reagent that has a wide range of uses in scientific research applications. It is a relatively inexpensive reagent and is easy to obtain. It is also a relatively safe reagent to use in lab experiments, as it is not toxic and does not produce hazardous byproducts. However, it is important to note that iodomethyl-TBOC is a relatively unstable compound and should be stored in a cool, dry place.
Direcciones Futuras
Iodomethyl-TBOC has a wide range of potential applications in scientific research. It has been studied for its potential use in the synthesis of organic compounds, the study of the biochemical and physiological effects of drugs, and the investigation of the mechanism of action of drugs. Additionally, future research could focus on exploring the potential anti-inflammatory and anti-cancer properties of iodomethyl-TBOC. Other potential areas of research could include exploring the potential applications of iodomethyl-TBOC in nanotechnology and in the development of new drugs and treatments.
Métodos De Síntesis
Iodomethyl-TBOC is synthesized by reacting tert-butyl bromide with iodine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert solvent, such as diethyl ether or tetrahydrofuran. The reaction produces a mixture of iodomethyl-TBOC and the corresponding tert-butyl iodide. The mixture can be separated by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Iodomethyl-TBOC is widely used in scientific research applications, particularly in organic synthesis. It is used as a reagent in a variety of reactions, including the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of drugs.
Propiedades
IUPAC Name |
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-11(2,3)18-10(16)15-12-4-6-13(8-14,7-5-12)17-9-12/h4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDIYBQMMIXWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)
![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)
![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)

![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)



sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)

![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)